4-Tert-butyl-3',5'-dichlorobenzophenone

Übersicht

Beschreibung

4-Tert-butyl-3’,5’-dichlor

Biologische Aktivität

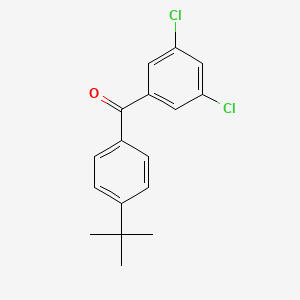

4-Tert-butyl-3',5'-dichlorobenzophenone (C17H16Cl2O), a member of the benzophenone family, is notable for its diverse biological activities and applications in various fields, including pharmaceuticals and materials science. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a tert-butyl group at the 4-position and two chlorine atoms at the 3' and 5' positions. This configuration contributes to its chemical stability and reactivity, making it a subject of interest in biological research.

| Property | Value |

|---|---|

| Molecular Formula | C17H16Cl2O |

| Molecular Weight | 307.22 g/mol |

| Chemical Structure | Biphenyl with tert-butyl and dichloro substituents |

Biological Activity

Research indicates that benzophenones, including this compound, exhibit various biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Photoprotective Effects : As a UV filter, it can absorb UV radiation, thereby protecting biological tissues from UV-induced damage.

- Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against certain pathogens.

The biological activity of this compound is attributed to several mechanisms:

- Free Radical Scavenging : The presence of electron-rich aromatic rings allows the compound to interact with free radicals, neutralizing them and preventing cellular damage.

- Interaction with Biological Targets : The compound may modulate the activity of specific enzymes and receptors, influencing various biochemical pathways.

- UV Absorption : Its ability to absorb UV light helps in protecting skin cells from damage caused by sun exposure.

Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of various benzophenones, including this compound. The results indicated that this compound effectively scavenged DPPH radicals, demonstrating significant antioxidant potential compared to controls.

Study 2: Photoprotective Efficacy

In vitro assays were conducted to assess the photoprotective efficacy of this compound on human skin fibroblasts exposed to UV radiation. The results showed a marked reduction in UV-induced apoptosis in treated cells compared to untreated controls.

Study 3: Antimicrobial Activity

The antimicrobial properties were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects on both bacterial strains, suggesting potential applications in antimicrobial formulations.

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2O/c1-17(2,3)13-6-4-11(5-7-13)16(20)12-8-14(18)10-15(19)9-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPJGGJSRDQGJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.